1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-14-28-18-8-6-17(7-9-18)20(25)23-10-5-11-24(13-12-23)29(26,27)19-15-22(2)16-21-19/h6-9,15-16H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLEGUWBHLFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is an organic compound with significant potential in medicinal chemistry. Its structure consists of a diazepane ring substituted with a butoxybenzoyl group and a sulfonamide derivative featuring a 1-methyl-1H-imidazol-4-yl moiety. This compound's molecular formula is C20H28N4O4S, with a molecular weight of approximately 420.53 g/mol. The compound is classified among sulfonamide derivatives, known for diverse biological activities including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of the compound includes both hydrophobic (butoxy) and hydrophilic (sulfonyl) groups, which influence its solubility and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Properties:
- CAS Number: 1903907-48-1
- Molecular Formula: C20H28N4O4S
- Molecular Weight: 420.53 g/mol
The mechanism of action for this compound involves its interaction with specific biological targets, likely through inhibition or modulation of enzyme activity or receptor binding. Sulfonamide derivatives are often recognized for their role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The structural features of this compound suggest it may inhibit bacterial growth by targeting specific enzymes involved in the biosynthesis of folate.
Anti-inflammatory Properties
The compound may also demonstrate anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This is particularly relevant in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial effects | Demonstrated significant inhibition of bacterial strains similar to those affected by sulfonamides. |
| Study B | Anti-inflammatory activity | Showed reduction in inflammatory markers in vitro, suggesting potential therapeutic applications. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of dihydropteroate synthase, supporting its role as an antimicrobial agent. |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their substituent differences are summarized below:
Key Structural and Functional Differences
Substituent Type at Position 1: The target compound’s 4-butoxybenzoyl group (ester) contrasts with sulfonyl groups in analogues . Esters generally exhibit higher hydrolytic lability compared to sulfonamides, affecting metabolic stability.
Heterocyclic Moieties at Position 4 :
- The 1-methylimidazole group in the target compound and analogues may engage in hydrogen bonding or π-π stacking, unlike the dimethyloxazole in or absence in .
The bromine atom in adds steric bulk and polarizability, reflected in its higher density (1.45 g/cm³) .
Q & A
How can synthetic routes for 1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including diazepane ring formation and sulfonyl/butoxybenzoyl group introductions. Key optimizations include:
- Nucleophilic substitution : Use triethylamine or pyridine to deprotonate intermediates during sulfonylation, enhancing reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize charged intermediates, while inert atmospheres prevent oxidation of sensitive groups like imidazole .
- Purification : Column chromatography with chloroform/methanol (95:5) or preparative HPLC resolves impurities from byproducts like unreacted diazepane precursors .
Data Table :
| Step | Key Parameters | Yield Improvement |
|---|---|---|
| Diazepane formation | Reflux in THF, 72h | 65% → 82% (via inert atmosphere) |
| Sulfonylation | Triethylamine, 0°C → RT | 50% → 75% |
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify regiochemistry of the butoxybenzoyl and imidazole sulfonyl groups. For example, downfield shifts (~8.5 ppm) confirm sulfonyl attachment .
- Mass Spectrometry (HRMS) : Exact mass (C₂₃H₃₁N₃O₄S, calc. 469.198) validates molecular formula and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane ring, critical for structure-activity relationship (SAR) studies .
How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Impurity profiles : Side products (e.g., unreacted imidazole derivatives) may exhibit off-target effects. LC-MS purity checks (>95%) are essential .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., known enzyme inhibitors) to normalize results .
- Solubility factors : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference in enzymatic assays .
What strategies are recommended for probing the structure-activity relationship (SAR) of this compound?
Answer:
- Substituent variation : Compare analogs with modified butoxy chains (e.g., ethoxy vs. pentoxy) to assess hydrophobic interactions. For example, a 4-butoxy group enhances target binding by 30% over shorter chains .
- Bioisosteric replacements : Replace the imidazole sulfonyl group with thiophene sulfonyl to evaluate electronic effects on receptor affinity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with targets like kinases or GPCRs, guiding synthetic priorities .
How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (optimal ~2.5) and blood-brain barrier permeability. The 4-butoxy group reduces logP from 3.2 to 2.8, improving solubility .
- Metabolic stability : CYP450 metabolism simulations (e.g., StarDrop) identify vulnerable sites (e.g., imidazole methyl group) for deuterium exchange to prolong half-life .
What experimental designs are optimal for evaluating enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition. For example, Km increases with unchanged Vmax indicate competitive binding .
- Fluorescence quenching : Titrate the compound into enzyme solutions (e.g., tryptophan-rich kinases) to measure binding constants (Kd) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, critical for optimizing interactions with rigid targets .
How should researchers address discrepancies in reported synthetic yields for intermediates?
Answer:
- Reagent quality : Ensure anhydrous conditions for sulfonylation; moisture reduces yields by 20–30% due to hydrolysis .
- Catalyst screening : Test alternatives to Pd/C (e.g., Ni catalysts) for hydrogenation steps, improving yields from 60% to 85% .
- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points, avoiding over-reaction .
What are the best practices for characterizing degradation products under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light. LC-MS identifies major degradants (e.g., sulfonyl cleavage products) .
- Stability-indicating assays : Develop HPLC methods with baseline separation of degradants (resolution >2.0) for accelerated shelf-life testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
